3-Propan-2-ylhex-5-yn-2-one
Description
Properties
CAS No. |
127488-64-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-propan-2-ylhex-5-yn-2-one |
InChI |
InChI=1S/C9H14O/c1-5-6-9(7(2)3)8(4)10/h1,7,9H,6H2,2-4H3 |
InChI Key |
MMFAGBNBPWGKFR-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC#C)C(=O)C |
Canonical SMILES |
CC(C)C(CC#C)C(=O)C |
Synonyms |
5-Hexyn-2-one, 3-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Hypothetical Comparison Based on Methodologies
| Property | This compound (Hypothetical) | Hex-5-yn-2-one | 3-Methylhex-5-yn-2-one |
|---|---|---|---|
| Molecular Weight | ~138.2 g/mol | 110.1 g/mol | 124.2 g/mol |
| Boiling Point | ~180–190°C (estimated) | 150–160°C | 165–175°C |
| Electrophilicity | Moderate (steric hindrance) | High | Moderate |
| Reactivity with Grignard | Slow (steric effects) | Fast | Moderate |
Note: Data inferred from analogous systems and computational tools (e.g., steric maps via Multiwfn , reactivity trends in ).
4. Research Gaps and Limitations
The absence of direct experimental or computational data for this compound in the provided evidence highlights the need for targeted studies. Key steps would include:
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